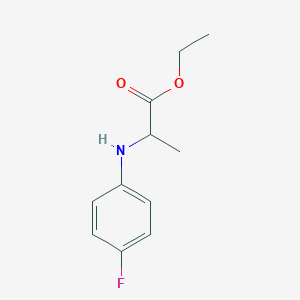

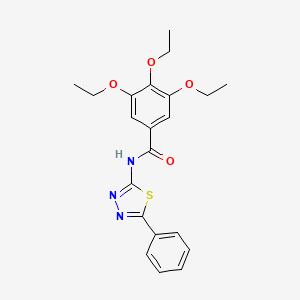

![molecular formula C18H21ClN4O3S B2497074 5-chloro-2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105203-22-2](/img/structure/B2497074.png)

5-chloro-2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex benzamide derivatives often involves multi-step organic reactions, starting from basic building blocks like benzoic acids, amines, and halides. A relevant example is the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, which was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in 9 steps, demonstrating the complexity and low yield typically encountered in the synthesis of such compounds (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of benzamide derivatives often features planar ring systems due to conjugation, alongside out-of-plane substituents that can interact via hydrogen bonding or van der Waals forces. An example is the crystal structure analysis of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, which forms a centrosymmetric hydrogen-bonded dimer, highlighting the significance of intermolecular interactions in dictating the molecular packing and structure (Kranjc et al., 2012).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including hydrolysis, amidation, and substitution reactions, influenced by their functional groups. The synthesis of novel oxadiazoles from benzamide compounds involves cyclization reactions, demonstrating the reactivity of the amide group and the potential for creating diverse molecular architectures (Rai et al., 2009).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure, particularly the nature and position of substituents on the benzamide backbone, which can affect intermolecular interactions and, consequently, the compound's physical state and solubility.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are dictated by the electronic nature of the substituents attached to the benzamide ring. The presence of electron-donating or withdrawing groups can significantly alter the compound's reactivity, making it a versatile candidate for further chemical modifications.

科学的研究の応用

Synthesis and Biological Activity

Synthesis of Novel Heterocyclic Compounds : Research by Abu‐Hashem, Al-Hussain, and Zaki (2020) in Molecules explores the synthesis of novel heterocyclic compounds, including ones similar to the specified compound, demonstrating potential as COX inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anti-Tumor Applications : Nassar, Atta-Allah, and Elgazwy (2015) in the Journal of Enzyme Inhibition and Medicinal Chemistry describe the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which exhibit significant effects in mouse tumor model cancer cell lines. This points to the potential of similar compounds in anti-tumor applications (Nassar, Atta-Allah, & Elgazwy, 2015).

Cytotoxic Activity : Hassan, Hafez, Osman, and Ali (2015) in the Turkish Journal of Chemistry report the synthesis of pyrazolo[1,5-a]pyrimidines, showing cytotoxicity against human cancer cell lines, suggesting the potential of related compounds in cancer research (Hassan, Hafez, Osman, & Ali, 2015).

Anti-Influenza Virus Activity : A study by Hebishy, Salama, and Elgemeie (2020) in ACS Omega outlines the synthesis of benzamide-based 5-aminopyrazoles, demonstrating significant activities against the bird flu influenza (H5N1), indicating the relevance of similar compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Phosphodiesterase Type 4 Inhibitors : Research by Raboisson et al. (2003) in the European Journal of Medicinal Chemistry discusses pyrazolo[1,5-a]-1,3,5-triazines as potent phosphodiesterase type 4 inhibitors, suggesting a possible pharmacological application for similar compounds (Raboisson et al., 2003).

Chemical Synthesis and Structural Analysis

Chemical Structure Analysis : Ledenyova, Falaleev, Shikhaliev, Ryzhkova, and Zubkov (2018) in the Russian Journal of General Chemistry explore the reaction mechanisms and structure of similar chemical compounds, providing insights into their chemical behavior and potential applications (Ledenyova et al., 2018).

Diels–Alder Reaction for Derivative Synthesis : Kondratov, Tolmachova, Dolovanyuk, Gerus, Bergander, Daniliuc, and Haufe (2014) in the European Journal of Organic Chemistry demonstrate the use of the Diels–Alder reaction in synthesizing derivatives of similar compounds, highlighting a method for creating novel chemical structures (Kondratov et al., 2014).

Antibacterial and Antimicrobial Activity

- Antibacterial Properties : Aghekyan, Mkryan, Panosyan, Safaryan, and Stepanyan (2020) in the Russian Journal of Organic Chemistry discuss the synthesis and antibacterial activity of 1,3,4-Oxadiazoles, indicating the potential antibacterial properties of similar compounds (Aghekyan et al., 2020).

特性

IUPAC Name |

5-chloro-2-methoxy-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O3S/c1-3-6-20-16(24)8-23-17(13-9-27-10-14(13)22-23)21-18(25)12-7-11(19)4-5-15(12)26-2/h4-5,7H,3,6,8-10H2,1-2H3,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCILBDNUKPEEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

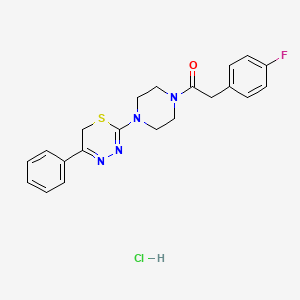

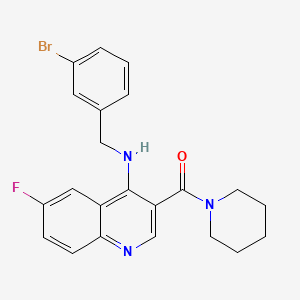

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2496991.png)

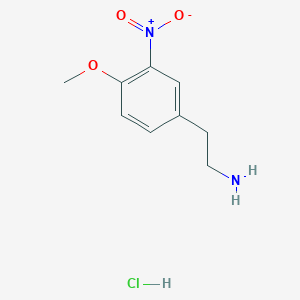

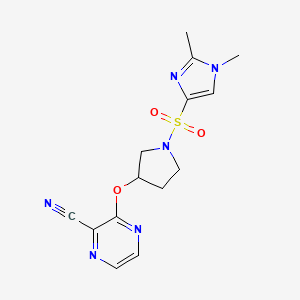

![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2496992.png)

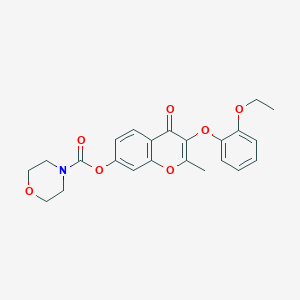

![Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2496994.png)

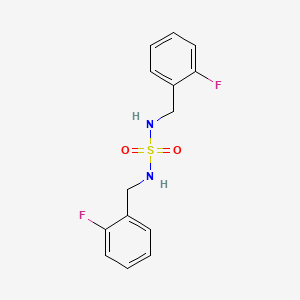

![2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497003.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2497012.png)

![Methyl 3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2497014.png)